GABA Transporter Subtype mGAT4 Inhibitory Potency: 3‑Carbaldehyde‑Derived Nipecotic Acid vs. Parent SNAP‑5114
A piperidine-3-carbaldehyde‑derived nipecotic acid analog, (S)-1-{2-[(4-formylphenyl)bis(4-methoxyphenyl)-methoxy]ethyl}piperidine-3-carboxylic acid, demonstrated a pIC50 of 5.89 ± 0.07 against mGAT4, representing a marginally improved potency over the parent (S)-SNAP‑5114 (pIC50 5.80 ± 0.06) [1]. The 3‑carbaldehyde oxidation product thus retains and slightly enhances GABA‑transporter affinity, in contrast to 4‑regioisomer‑derived acids which are inactive at GAT1/GAT4 [1][2].
| Evidence Dimension | mGAT4 inhibitory potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 5.89 ± 0.07 (for the nipecotic acid analog derived from piperidine-3-carbaldehyde) |
| Comparator Or Baseline | (S)-SNAP‑5114: pIC50 = 5.80 ± 0.06; 4‑regioisomer nipecotic acid analogs: inactive |
| Quantified Difference | ΔpIC50 ≈ +0.09 (3‑carbaldehyde‑derived analog vs. SNAP‑5114); loss of activity for 4‑regioisomer |
| Conditions | In vitro [³H]GABA uptake assay in HEK‑293 cells expressing human mGAT4 |
Why This Matters
The 3‑aldehyde is the only regioisomer that yields an active GABA‑uptake inhibitor after oxidation; procurement of the 4‑aldehyde would lead to an inactive compound and wasted synthetic effort.
- [1] N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains – PubMed, 2020. pIC50 = 5.89 ± 0.07 for the 3‑carbaldehyde‑derived analog; comparator (S)-SNAP‑5114 pIC50 = 5.80 ± 0.06. View Source
- [2] FR2625502A1 – 3‑Piperidine carbaldehyde oxime derivatives as medicaments, establishing the 3‑position as the pharmacophoric requirement for GABAergic activity. View Source
